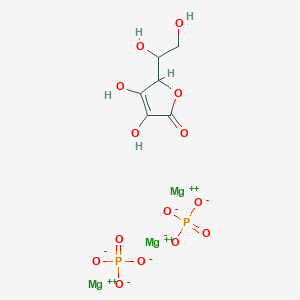
trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate is a complex chemical compound with the molecular formula C12H12Mg3O18P2 It is known for its unique structure, which includes magnesium ions coordinated with a furanone ring and phosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate typically involves the reaction of magnesium salts with appropriate organic ligands and phosphate sources. One common method involves the reaction of magnesium chloride with 2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one in the presence of phosphoric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the purification of raw materials, precise control of reaction conditions, and efficient separation and purification of the final product. Advanced techniques such as crystallization and chromatography may be employed to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state magnesium compounds, while reduction may produce lower oxidation state derivatives.
Wissenschaftliche Forschungsanwendungen
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Studied for its potential role in enzyme regulation and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of advanced materials, such as biodegradable polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes and proteins, modulating their activity and influencing various biochemical processes. The phosphate groups play a crucial role in these interactions, facilitating the transfer of phosphate groups in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimagnesium dicitrate: Similar in terms of magnesium coordination but differs in the organic ligand structure.
Magnesium phosphate: Shares the phosphate component but lacks the furanone ring.
Magnesium ascorbate: Contains magnesium and an organic ligand but with a different functional group arrangement.
Uniqueness
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate is unique due to its specific combination of magnesium ions, furanone ring, and phosphate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C6H8Mg3O14P2 |
|---|---|
Molekulargewicht |
438.98 g/mol |
IUPAC-Name |
trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate |
InChI |
InChI=1S/C6H8O6.3Mg.2H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;2*1-5(2,3)4/h2,5,7-10H,1H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6 |
InChI-Schlüssel |
HTJNEBVCZXHBNJ-UHFFFAOYSA-H |
Kanonische SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)
![tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate](/img/structure/B13392939.png)
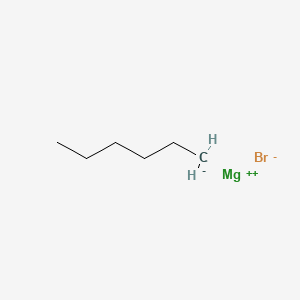


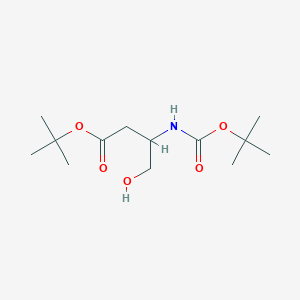
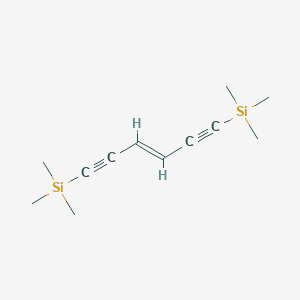
![5-(3,7,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one](/img/structure/B13392962.png)
![7-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13392970.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/structure/B13392979.png)
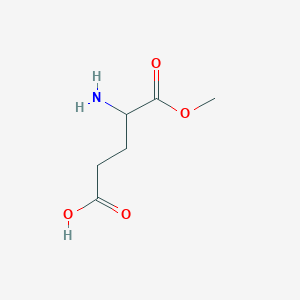
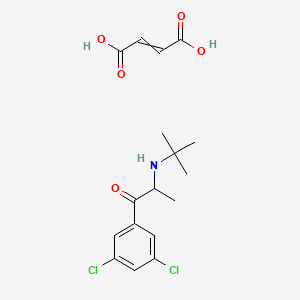
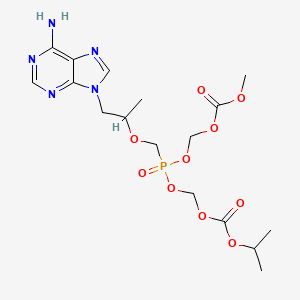
![13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13393020.png)
